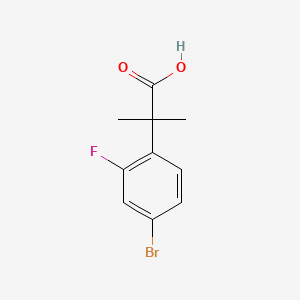

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid

Description

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is a halogenated aromatic compound with the molecular formula C₁₀H₁₀BrFO₂ (calculated molecular weight: 261.09 g/mol). It features a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, attached to a branched propanoic acid backbone. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHFDRDHMWQTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742709 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314671-09-4 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a methylpropanoic acid group. One common method involves the use of 4-bromo-2-fluorotoluene as a starting material. This compound undergoes a series of reactions including bromination, fluorination, and carboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Identifiers :

- Hazards : Harmful by inhalation, skin contact, and ingestion, as per its Material Safety Data Sheet (MSDS) .

- Applications : Primarily used as a synthetic intermediate for active pharmaceutical ingredients (APIs) requiring halogenated aromatic motifs .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s halogen substituents and their positions significantly influence its reactivity, crystallinity, and applications. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen vs. Alkyl Substituents: Bromine and fluorine enhance electrophilic aromatic substitution reactivity, making the compound suitable for coupling reactions in drug synthesis. In contrast, ethyl groups (e.g., in 2-(4-ethylphenyl)-2-methylpropanoic acid) increase hydrophobicity, favoring lipid-soluble API designs .

- Positional Effects: The 2-fluoro substituent in the title compound introduces steric hindrance and electronic effects, altering hydrogen bonding patterns compared to non-fluorinated analogs .

Crystal Packing and Hydrogen Bonding

- Title Compound: Limited crystallographic data are available, but analogs like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid exhibit a dihedral angle of 78.4° between the carboxyl group and benzene ring, with centrosymmetric dimers formed via O–H···O hydrogen bonds .

- Non-Halogenated Analog: 2-(4-Ethylphenyl)-2-methylpropanoic acid lacks strong hydrogen-bonding halogens, leading to less dense crystal packing .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that has gained attention for its potential biological activities. This compound, with the molecular formula C10H11BrFO2, is a derivative of propanoic acid and features both bromine and fluorine substituents on the aromatic ring. Understanding its biological activity can provide insights into its potential therapeutic applications, particularly in drug development.

- Molecular Formula : C10H11BrFO2

- Molecular Weight : 249.1 g/mol

- Structure : The compound consists of a propanoic acid backbone with a 4-bromo-2-fluorophenyl group attached.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the field of antibiotic development.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Potential as a Drug Precursor : It serves as an intermediate in the synthesis of fexofenadine, an antihistamine used to treat allergy symptoms. This connection highlights its relevance in pharmaceutical applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in inflammation and microbial resistance. Its ability to form covalent bonds with target biomolecules may alter their function, leading to the observed biological activities.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various brominated compounds, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, suggesting moderate antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 32 | Escherichia coli |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in vitro using human cell lines. The results indicated a reduction in the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% at a concentration of 10 µM.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 100 |

| IL-6 | 150 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.